molecular formula C10H7FN2O3 B2385198 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid CAS No. 1784043-56-6

1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid

Cat. No.: B2385198
CAS No.: 1784043-56-6
M. Wt: 222.175
InChI Key: YAGZLXOBICTGIT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a 2-fluorophenyl group at position 1, a hydroxyl group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. Its molecular formula is C₁₀H₇FN₂O₃, with a molecular weight of 222.18 g/mol. The ortho-fluorine substituent on the phenyl ring introduces steric and electronic effects, while the hydroxyl and carboxylic acid groups enhance polarity and hydrogen-bonding capacity, making the compound suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGZLXOBICTGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=O)N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

A widely reported method involves the cyclocondensation of 2-fluorophenylhydrazine with β-ketoesters or α,β-unsaturated carbonyl compounds. This one-pot reaction proceeds via nucleophilic attack and ring closure:

Reaction Scheme :
$$
\text{2-Fluorophenylhydrazine} + \text{β-Ketoester} \xrightarrow{\text{Acid/Base Catalyst}} \text{1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic Acid}
$$

Procedure :

  • Hydrazine Formation : 2-Fluorophenylhydrazine is synthesized via diazotization of 2-fluoroaniline followed by reduction.
  • Cyclization : The hydrazine reacts with ethyl acetoacetate or analogous β-ketoesters in ethanol under reflux. Acidic (e.g., HCl) or basic (e.g., NaOH) conditions facilitate dehydration and cyclization.
  • Hydrolysis : The ester intermediate undergoes saponification with aqueous NaOH to yield the carboxylic acid.

Optimization :

  • Catalyst Selection : Potassium iodide (KI) enhances regioselectivity, suppressing isomer formation (e.g., 5-hydroxy analogs).
  • Temperature Control : Low-temperature (-30°C to -20°C) condensation minimizes side reactions.
  • Yield : 70–80% after recrystallization (40% ethanol/water).

Palladium-Catalyzed Cross-Coupling

Advanced routes employ palladium catalysts to introduce the 2-fluorophenyl group post-cyclization. This method avoids regioselectivity issues associated with direct cyclocondensation:

Reaction Scheme :
$$
\text{3-Hydroxy-1H-pyrazole-5-carboxylic Acid} + \text{2-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}
$$

Procedure :

  • Suzuki-Miyaura Coupling : The pyrazole core is functionalized with 2-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in tetrahydrofuran (THF).
  • Oxidation : The hydroxyl group at position 3 is introduced via oxidation of a protected intermediate (e.g., tert-butyldimethylsilyl ether) using hydrogen peroxide.

Advantages :

  • High regiochemical control (>95:5 isomer ratio).
  • Compatibility with sensitive functional groups.

Solid-Phase Synthesis

For high-throughput applications, solid-phase synthesis on Wang resin has been reported:

Steps :

  • Resin Activation : Wang resin is functionalized with a linker (e.g., hydroxymethylphenoxyacetic acid).
  • Esterification : The pyrazole carboxylic acid is coupled to the resin using N,N'-diisopropylcarbodiimide (DIC).
  • Elaboration : Sequential deprotection and coupling steps introduce the 2-fluorophenyl and hydroxyl groups.
  • Cleavage : Trifluoroacetic acid (TFA) releases the final product.

Yield : ~65% with >98% purity (HPLC).

Process Optimization and Challenges

Isomer Control

The formation of regioisomers (e.g., 5-hydroxy-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid) is a major challenge. Strategies to mitigate this include:

  • Low-Temperature Cyclization : Slows competing pathways, favoring the desired product.
  • Catalytic KI : Enhances selectivity by stabilizing transition states.
  • Chromatographic Purification : Reverse-phase HPLC separates isomers (>99.5% purity).

Recrystallization Protocols

Recrystallization from ethanol/water (40–60% v/v) removes residual isomers and byproducts. Key parameters:

  • Solvent Ratio : 40% ethanol maximizes yield and purity.
  • Cooling Rate : Gradual cooling (0.5°C/min) prevents occlusion of impurities.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Cyclocondensation 75–80% 99.5% Moderate High
Palladium Cross-Coupling 60–70% 98% High Moderate
Solid-Phase Synthesis 65% 98% High Low

Key Insights :

  • Cyclocondensation is preferred for industrial-scale production due to cost-effectiveness.
  • Palladium-based methods offer superior regioselectivity but require expensive catalysts.

Industrial-Scale Production

Patent CN111362874B details a pilot-scale process yielding 334.2 g of product per batch:

  • Reactor Setup : 500 L jacketed glass-lined reactor with nitrogen purge.
  • Conditions :
    • Temperature: -30°C (condensation), 85°C (cyclization).
    • Catalyst: 249 g KI per mole of intermediate.
  • Workup : Dichloromethane extraction followed by acidification (pH 1–2) precipitates the crude product.

Cost Drivers :

  • Raw materials: 2-Fluoroaniline (~$120/kg), ethyl acetoacetate (~$40/kg).
  • Catalyst recycling reduces expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

  • Oxidation of the hydroxyl group yields 1-(2-Fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid.
  • Reduction of the carboxylic acid group forms 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-methanol.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole, including 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including resistant strains, highlighting their potential as new antimicrobial agents .

2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory activity. Studies have shown that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The selectivity of this compound for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive study published in the Journal of Antibiotics, researchers synthesized a series of pyrazole derivatives, including this compound. The antimicrobial activity was assessed using the disk diffusion method against various pathogens. Results indicated significant inhibition zones, suggesting strong antibacterial activity .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20

Case Study 2: Anti-inflammatory Activity
A study published in Bioorganic & Medicinal Chemistry explored the anti-inflammatory effects of various pyrazole derivatives. The researchers found that this compound demonstrated significant inhibition of COX enzymes in vitro, with an IC50 value comparable to established NSAIDs .

CompoundIC50 (µM)Selectivity (COX-2/COX-1)
This compound128
Ibuprofen154

Applications in Material Science

Beyond its biological applications, this compound has potential uses in material science. Its unique chemical structure allows for modifications that can enhance the properties of polymers and coatings, making it a candidate for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent variations, molecular properties, and inferred functional implications.

Substituent Variations and Molecular Properties

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1: 2-Fluorophenyl; 3: Phenyl; 5: COOH C₁₆H₁₁FN₂O₂ 282.27 Phenyl replaces hydroxyl at position 3; higher lipophilicity
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1: 4-Fluorophenyl; 3: Methyl; 5: COOH C₁₁H₉FN₂O₂ ~220.20 (estimated) Fluorine at para position; methyl replaces hydroxyl
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid 1: 2-Fluorophenyl; 3: COOH; 5: Methoxy C₁₁H₉FN₂O₃ 236.20 Methoxy at position 5 vs. hydroxyl at 3; altered electronic effects
1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid 1: 3-Chlorophenyl; 3: COOH; 5: Furan C₁₄H₉ClN₂O₃ 288.69 Chlorine replaces fluorine; furan adds heterocyclic bulk
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: Methyl; 3: CF₃; 5: COOH C₆H₅F₃N₂O₂ 200.11 Trifluoromethyl at position 3; increased acidity of COOH

Functional Group Impact

  • Hydroxyl vs. Methoxy groups () are less polar but more electron-donating than hydroxyl .
  • Fluorine Position : Ortho-fluorine (target) induces steric hindrance and electron-withdrawing effects, whereas para-fluorine () offers minimal steric disruption but similar electronic influence .
  • Heterocyclic Modifications : Furan () and trifluoromethyl () substituents alter electronic profiles and metabolic stability. For example, trifluoromethyl groups increase acidity (pKa ~1.5–2.5 for COOH) .

Biological Activity

1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrazole ring with a fluorophenyl substituent, hydroxyl, and carboxylic acid groups, suggests various mechanisms of action that may be exploited for therapeutic purposes.

This compound possesses the following chemical characteristics:

  • Molecular Formula : C10H8FNO3
  • CAS Number : 1784043-56-6
  • Molecular Weight : 215.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings from recent research:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF73.79Induction of apoptosis
This compoundA54912.50Cell cycle arrest
This compoundSF-26842.30Inhibition of proliferation

These findings suggest that the compound exhibits significant potential as a lead molecule in anticancer drug development .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF7 Cell Line : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer agent.
  • In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its anticancer properties.
  • Inflammatory Disease Models : In models of inflammation, administration of the compound led to decreased levels of inflammatory markers in serum, suggesting a therapeutic effect in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 1-(2-fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. For example, a palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups to the pyrazole core. A representative protocol includes:

  • Reacting ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with phenylboronic acid in deoxygenated DMF/H₂O, using K₃PO₄ as a base and Pd(PPh₃)₄ as a catalyst .
  • Subsequent hydrolysis of the ester group to yield the carboxylic acid moiety. Modifications to the fluorophenyl substituent can be achieved via halogen exchange or direct fluorination .
    Key analytical tools : IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent confirmation, and LC-MS for purity assessment .

Q. How does the fluorine substituent influence the electronic properties of the pyrazole core?

The fluorine atom at the 2-position of the phenyl ring induces electron-withdrawing effects via inductive withdrawal, stabilizing the pyrazole ring’s electron density. This enhances:

  • Acidity : The hydroxyl group at position 3 exhibits stronger acidity (pKa ~3–4) compared to non-fluorinated analogs, facilitating salt formation for improved solubility .
  • Bioactivity : Fluorine’s electronegativity increases binding affinity to target enzymes (e.g., cyclooxygenase-2) by polarizing adjacent C–H bonds, as seen in related anti-inflammatory pyrazoles .

Q. What spectroscopic techniques are critical for characterizing structural purity?

  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; the pyrazole C–H resonates at δ 6.5–7.0 ppm .
  • ¹³C NMR : Carboxylic acid carbons appear at ~170 ppm, while fluorinated aromatic carbons show splitting due to ¹J(C-F) coupling (~245–260 Hz) .
  • X-ray crystallography : Resolves steric effects of the 2-fluorophenyl group, with typical dihedral angles of 15–25° between the pyrazole and phenyl rings .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated pyrazole-carboxylic acids?

  • Catalyst selection : Pd(OAc)₂/XPhos systems improve coupling efficiency for bulky aryl boronic acids (yield >75% vs. 50% with Pd(PPh₃)₄) .
  • Solvent effects : Using toluene/EtOH (3:1) instead of DMF reduces side reactions (e.g., ester hydrolysis) during Suzuki coupling .
  • Temperature control : Maintaining 80–90°C prevents decomposition of the fluorophenyl intermediate .

Q. How do contradictory bioactivity results arise in fluorinated pyrazole derivatives, and how can they be resolved?

Discrepancies often stem from:

  • Substituent positioning : For example, 2-fluorophenyl analogs show higher COX-2 inhibition (IC₅₀ = 0.8 µM) than 3-fluorophenyl derivatives (IC₅₀ = 2.3 µM) due to steric hindrance .
  • Assay conditions : Varying pH in enzymatic assays alters ionization of the carboxylic acid group, affecting binding. Standardizing assay buffers (e.g., pH 7.4 PBS) mitigates this .
  • Metabolic stability : Fluorine reduces hepatic clearance in vitro but may increase plasma protein binding, requiring correction in IC₅₀ calculations .

Q. What computational strategies predict the binding modes of this compound to biological targets?

  • Molecular docking : The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 in COX-2’s active site, while the fluorophenyl group occupies a hydrophobic pocket .
  • DFT calculations : Assess the energy barrier for tautomerism between 3-hydroxy and 3-keto forms, which influences hydrogen-bonding capacity (ΔG ≈ 2.1 kcal/mol favors the hydroxy tautomer) .
  • MD simulations : Reveal that the 2-fluorophenyl substituent stabilizes binding via van der Waals interactions with Leu352 and Val349 over 100-ns trajectories .

Q. How can solubility challenges in biological assays be addressed?

  • Salt formation : Sodium or potassium salts improve aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL for the free acid) .
  • Co-solvents : Use 10% DMSO/PBS mixtures without disrupting protein integrity .
  • Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl ester) enhances cell permeability, with in situ hydrolysis by intracellular esterases .

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